molecular formula C15H28N2O4 B7916864 [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916864
M. Wt: 300.39 g/mol
InChI Key: WPRFKRLNBXCATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected isopropylamine group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This structure combines a rigid bicyclic framework with polar functional groups, making it a versatile intermediate in pharmaceutical synthesis, particularly for targeted protein degradation and receptor modulation . Its Boc group enhances stability during synthetic processes, while the acetic acid moiety facilitates conjugation to other molecules, such as linkers in proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRFKRLNBXCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Amine

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine amine to prevent undesired side reactions. A typical protocol involves:

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), or sodium carbonate.

  • Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 2–6 hours.

  • Yield : 85–92%.

Example :

Alkylation of Piperidine with Acetic Acid Derivative

The piperidine nitrogen is functionalized with a carboxylic acid group via alkylation:

  • Reagents : Chloroacetic acid or bromoacetic acid, potassium carbonate (K₂CO₃).

  • Conditions : Dimethyl sulfoxide (DMSO) or acetonitrile at 80–85°C for 12–24 hours.

  • Yield : 72–91%.

Key Reaction :

Biocatalytic Methods

Enzyme-Catalyzed Protection

Recent advances use galactose oxidase (GOase) and imine reductase (IRED) cascades for stereoselective synthesis:

  • Enzymes : GOase M3-5 and IR-49.

  • Substrates : 3-Aminopiperidine derivatives.

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24–48 hours.

  • Yield : 55–79%.

Advantage : Reduces reliance on toxic solvents and chiral auxiliaries.

Stereoselective Synthesis

Chiral Resolution of (R)- and (S)-Enantiomers

The (R)-enantiomer is synthesized using chiral auxiliaries or asymmetric hydrogenation:

  • Reagents : (R)-3-Aminopiperidine, Boc anhydride, Pd/C catalyst.

  • Conditions : Hydrogen gas (1 atm), ethanol, 25°C for 14 hours.

  • Yield : 89–95%.

Example from Patent WO2019232010A1 :

Diastereomeric Salt Formation

Racemic mixtures are resolved using dibenzoyl-(D)-tartaric acid:

  • Reagents : rac-3-Aminopiperidine, dibenzoyl-(D)-tartaric acid.

  • Conditions : Isopropyl alcohol/water, HCl.

  • Yield : 70–82%.

Data Tables

Table 1: Comparison of Preparation Methods

MethodReagents/ConditionsYieldReferences
Boc ProtectionBoc₂O, K₂CO₃, THF, 25°C, 4h92%
AlkylationClCH₂CO₂H, K₂CO₃, DMSO, 80°C, 20h91%
BiocatalyticGOase M3-5, IR-49, phosphate buffer, 30°C79%
Stereoselective (R)(R)-3-Aminopiperidine, Pd/C, H₂, ethanol95%

Table 2: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–85°C (alkylation), 25–30°C (Boc protection)±10% efficiency
SolventDMSO > acetonitrile > THFDMSO maximizes nucleophilicity
Catalyst Load5–10 mol% Pd/C for hydrogenationPrevents over-reduction

Challenges and Optimizations

Common Side Reactions

  • Over-alkylation : Mitigated by using excess Boc-protected amine.

  • Racemization : Avoided by low-temperature reactions (<30°C).

Scalability

  • Kilogram-scale synthesis achieved via continuous flow systems (patent US20100029941A1).

  • Cost Drivers : Boc anhydride (≥$200/mol) and Pd/C catalyst (≥$150/g) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and Boc-protected amine enable nucleophilic substitution under controlled conditions.

Substrate Reaction Type Conditions Product Yield Source
Piperidine nitrogenAlkylationAlkyl halides, K₂CO₃, DMF, 25°C, 12hQuaternary ammonium derivatives65–78%
Tert-butyl carbonate (Boc group)SN2 displacementTriflate esters, TEA, DCM, −50°CChiral amino acid derivatives74–84%
  • Key Insight : Steric hindrance from the Boc group directs regioselectivity toward the piperidine nitrogen during alkylation. Chiral triflate esters facilitate stereoretentive substitutions at −50°C .

Peptide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines, forming peptide bonds critical for bioconjugation.

Reaction Pathway:

  • Activation : Carboxylic acid → Mixed anhydride or HOBt ester (EDC/NHS).

  • Coupling : Reaction with primary amines (e.g., aminohexanoate) in DMF/H₂O.

Amine Partner Catalyst Solvent Conversion
Ethyl L-phenylalaninateEDC/HOBtDCM91%
3-Boc-aminopiperidineDCCTHF85%
  • Applications : Synthesizes dipeptides for TLR antagonists and prodrugs for lung retention .

Acid-Catalyzed Boc Deprotection

The Boc group is cleaved under acidic conditions, regenerating the free amine:

Acid Conditions Time Efficiency
Trifluoroacetic acidDCM, 25°C1h>95%
HCl (4M in dioxane)0°C → RT2h89%
  • Mechanism : Protonation of the carbonate oxygen → tert-butyl cation elimination .

Base-Promoted Ester Hydrolysis

The ethyl ester moiety (in related analogs) hydrolyzes to acetic acid:

Base Solvent Temperature Yield
NaOH (1M)EtOH/H₂O60°C92%
LiOHTHF/H₂O25°C88%
  • Product : Free carboxylic acid for further functionalization .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Reagent Conditions Product Application
POCl₃Reflux, toluenePiperidine-fused oxazolonesAntimicrobial scaffolds
CDI (carbodiimide)DMF, 80°CLactam derivativesNeurological drug candidates
  • Mechanistic Note : Cyclization requires precise control of ring size and stereochemistry.

Interaction with Biological Targets

While primarily a synthetic intermediate, its derivatives show bioactivity:

Target Interaction Biological Effect
TLR receptorsAntagonism via dipeptide conjugatesImmunomodulation
Muscarinic M₃ receptorsProdrug activation in lung tissueProlonged bronchodilation

Stability and Reaction Optimization

  • pH Sensitivity : Stable at pH 5–7 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .

Table 1: Boc Deprotection Efficiency

Method Time Yield Purity
TFA/DCM1h95%>99%
HCl/dioxane2h89%93%

Table 2: Peptide Coupling Catalysts

Catalyst Reaction Time Byproduct Formation
EDC/HOBt4h<5%
DCC6h12% (DCU)

This compound’s versatility in nucleophilic, acid/base, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Future research directions include enantioselective syntheses and in vivo stability profiling.

Scientific Research Applications

Scientific Research Applications

The compound's structural characteristics make it suitable for various applications in scientific research:

Drug Development

  • Therapeutic Agents : Its unique structure positions it as a candidate for developing new therapeutic agents targeting neurological disorders or metabolic diseases. The ability to modulate enzyme activity or receptor interactions can lead to innovative treatments.

Chemical Biology

  • Biological Studies : The compound serves as a tool for studying enzyme mechanisms or cellular signaling pathways due to its interactions with biological macromolecules. Its structural similarities with known bioactive molecules suggest it may influence neurotransmission or metabolic regulation .

Synthetic Chemistry

  • Intermediate in Organic Synthesis : It can be utilized as an intermediate in synthesizing more complex organic molecules or pharmaceuticals, facilitating the creation of novel compounds with desired biological activities.

Preliminary studies indicate that [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid may interact with various biological targets, potentially influencing metabolic pathways and neurotransmission processes. Its structural features allow it to participate in significant biochemical reactions mediated by enzymes, enhancing its relevance in pharmacological research.

Case Study 1: Neurological Disorders

Research has indicated that piperidine derivatives can exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease. The structural attributes of this compound suggest potential similar applications.

Case Study 2: Metabolic Regulation

Studies on amino acid derivatives have shown their involvement in metabolic pathways, influencing insulin sensitivity and glucose metabolism. The interactions of this compound with metabolic enzymes could provide insights into its role in metabolic diseases.

Mechanism of Action

The mechanism of action of [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cyclopropylamine replaces isopropylamine C₁₅H₂₅N₂O₄ 298.38 Used in peptide coupling; cyclopropyl group may enhance metabolic stability
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid R-enantiomer configuration C₁₅H₂₈N₂O₄ 300.40 Stereochemical differences influence receptor binding and pharmacokinetics
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid Difluoro substitution at piperidin-3,3 positions C₁₂H₁₉F₂NO₄ 279.28 Fluorination improves lipophilicity and bioavailability
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid Lacks Boc protection; methyl group on isopropylamine C₁₁H₂₂N₂O₂ 214.31 Simplified structure for rapid screening; reduced steric hindrance
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl group at 4-position; carboxylic acid at 3-position C₁₇H₂₃NO₄ 305.37 Demonstrates the impact of aromatic substituents on receptor selectivity

Pharmacological and Functional Comparisons

  • Receptor Binding: Analogues like [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (cyclopropyl variant) exhibit enhanced binding to peroxisome proliferator-activated receptors (PPARs), as seen in crystallographic studies .
  • Metabolic Stability : The difluoro variant () shows prolonged half-life due to fluorine’s electron-withdrawing effects, which reduce oxidative degradation .
  • Synthetic Utility : The Boc-protected R-enantiomer () is critical for chiral drug synthesis, while the unprotected methyl variant () serves as a precursor for rapid derivatization .

Stability and Handling

  • Boc Protection: Compounds with Boc groups (e.g., target compound, cyclopropyl variant) require storage at 2–8°C to prevent deprotection, as noted in safety data sheets .
  • Reactivity : The acetic acid moiety in the target compound and its analogues allows for efficient coupling reactions using HATU/DIPEA, as demonstrated in hydrazide synthesis () .

Biological Activity

The compound [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol, is a synthetic organic molecule featuring a piperidine ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility, making it particularly useful in medicinal chemistry and drug development. Its unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The structural formula of this compound includes:

  • A piperidine ring , which is known for its role in various pharmacological agents.
  • A tert-butoxycarbonyl group , which serves as a protective group in organic synthesis.
  • An isopropyl amino group , contributing to its biological activity.

This combination of functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. Inhibiting these enzymes can potentially prevent tumor cell invasion and metastasis .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation .

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques employed in these studies include:

  • Molecular docking : To predict how the compound interacts with target proteins.
  • In vitro assays : To evaluate the biological efficacy against specific cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

  • Antitumor Efficacy : A study highlighted that compounds inhibiting Class I PI3K enzymes showed significant anti-tumor activity, suggesting that this compound could be developed as an anticancer agent .
  • Inflammatory Response Modulation : Another research indicated that derivatives of piperidine can effectively inhibit pathways involved in inflammatory responses, which could be relevant for treating chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acidC14H26N2O4Contains a pyrrolidine ring instead of piperidine
[(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid]C11H19NO4Simpler structure lacking the isopropyl group
[(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidC15H26N2O4Features a cyclopropane substituent

The differences in structure may lead to distinct biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves Boc protection of the piperidine amine, followed by alkylation or coupling reactions to introduce the acetic acid moiety. Key factors include temperature control (e.g., 0–25°C for Boc protection), catalysts (e.g., HATU for amide bond formation), and purification via column chromatography or recrystallization. Analogous syntheses for Boc-protected piperidine derivatives highlight the importance of anhydrous conditions to prevent Boc group hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR (¹H/¹³C) : Assigns proton and carbon environments, verifying Boc group presence and piperidine ring conformation.
  • HPLC : Assesses purity (>95% threshold recommended for biological studies).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion validation).
    Cross-referencing with literature data (e.g., CAS Common Chemistry) ensures accuracy .

Q. How does the Boc protecting group influence downstream reactivity of the piperidine nitrogen?

  • Answer : The Boc group sterically shields the amine, preventing undesired nucleophilic reactions during synthesis. Deprotection (e.g., using TFA) regenerates the free amine for further functionalization. Comparative studies on Boc-protected analogs show reduced side reactions in peptide coupling compared to unprotected amines .

Q. What are the recommended storage conditions to maintain compound stability?

  • Answer : Store at –20°C in airtight, moisture-free containers. The Boc group is susceptible to acidic/humid conditions, which can lead to degradation. Stability studies on similar compounds recommend inert atmospheres (e.g., argon) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line differences), impurities, or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature).
  • Purity Validation : Use HPLC-MS to confirm compound integrity.
  • Structural Confirmation : Compare with authenticated reference standards (e.g., PubChem CID data) .

Q. What experimental designs are optimal for assessing pharmacokinetic properties in preclinical models?

  • Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO/water mixtures) guided by logP calculations.
  • Metabolic Stability : Conduct liver microsome assays to evaluate CYP450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration paired with LC-MS quantification.
    Evidence from analogous Boc-protected compounds suggests pH-dependent stability in physiological buffers .

Q. How can stereochemical outcomes during synthesis be controlled and validated?

  • Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution for enantiopure intermediates.
  • Analytical Validation : Chiral HPLC or polarimetry to determine enantiomeric excess (e.g., >98% ee for pharmaceutical intermediates).
    Studies on related piperidine derivatives emphasize the role of stereochemistry in bioactivity .

Q. What computational approaches predict binding affinity to target proteins?

  • Answer :

  • Molecular Docking : Software (e.g., AutoDock Vina) with optimized parameters for ligand flexibility and solvation effects.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories).
  • Free Energy Calculations : MM/GBSA or MM/PBSA for ΔG binding estimates.
    Validation against experimental IC₅₀ values (e.g., from kinase assays) is critical .

Data Contradiction Analysis Example

Study Reported Bioactivity (IC₅₀, nM) Potential Source of Discrepancy Resolution Strategy
A (2023)120 ± 15Impurities (>90% purity)Repurify via prep-HPLC
B (2024)45 ± 5Assay pH variation (7.4 vs. 6.8)Standardize buffer conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.